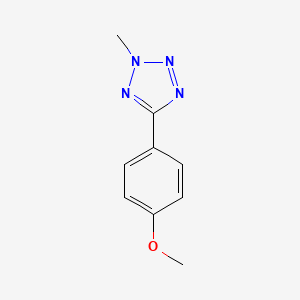
2,6-Di-sec-butyl-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-sec-butyl-aniline is an organic compound with the molecular formula C₁₄H₂₃N It is a derivative of aniline, where two sec-butyl groups are attached to the 2 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-sec-butyl-aniline typically involves the alkylation of aniline. One common method is the Friedel-Crafts alkylation, where aniline reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled conditions to ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Di-sec-butyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2,6-Di-sec-butyl-aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-Di-sec-butyl-aniline involves its interaction with various molecular targets. In oxidation reactions, the compound donates electrons to oxidizing agents, forming reactive intermediates. In reduction reactions, it accepts electrons from reducing agents, converting to more stable forms. The pathways involved include electron transfer and radical formation, which are crucial in determining the compound’s reactivity and stability.
Comparison with Similar Compounds
2,6-Di-tert-butylaniline: Similar in structure but with tert-butyl groups instead of sec-butyl groups.
2,6-Dimethylaniline: Contains methyl groups at the 2 and 6 positions.
2,6-Diethyl-aniline: Contains ethyl groups at the 2 and 6 positions.
Comparison: 2,6-Di-sec-butyl-aniline is unique due to the presence of sec-butyl groups, which provide steric hindrance and influence its reactivity compared to other similar compounds. The sec-butyl groups also affect the compound’s physical properties, such as boiling point and solubility, making it distinct in its applications and behavior in chemical reactions.
Properties
CAS No. |
21155-53-3 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2,6-di(butan-2-yl)aniline |
InChI |
InChI=1S/C14H23N/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11H,5-6,15H2,1-4H3 |
InChI Key |
GCTRPALYLKYZIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)










